molecular formula C17H21FN4O2 B2910145 N-(2-(dimethylamino)ethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1203344-60-8

N-(2-(dimethylamino)ethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2910145
CAS No.: 1203344-60-8
M. Wt: 332.379
InChI Key: KJPDXTMNOWCXSL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a propanamide side chain linked to a dimethylaminoethyl group.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-12(17(24)19-10-11-21(2)3)22-16(23)9-8-15(20-22)13-4-6-14(18)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPDXTMNOWCXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN(C)C)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with pyridazinone-based and aminopropyl/aminoethyl-substituted analogs. Key comparisons include:

Pyridazinone Derivatives with Fluorinated Substituents
  • Compound 6g (): Structure: Features a 4-fluorophenylpiperazinyl group attached to the pyridazinone core and a propanamide chain linked to an antipyrine moiety. Key Differences: The target compound lacks the antipyrine group and instead incorporates a dimethylaminoethyl chain. This substitution likely enhances solubility compared to 6g’s lipophilic antipyrine . IR Data: C=O stretches at 1662 cm⁻¹ (similar to expected values for the target’s amide groups) .
Dimethylaminoethyl-Substituted Analogs
  • SzR-105 (): Structure: Quinoline core with a dimethylaminopropyl carboxamide side chain. Key Differences: The quinoline core (vs. pyridazinone) and hydrochloride salt form may influence solubility and biological activity.
Sulfonamide-Modified Pyridazinones
  • D315-1296 (): Structure: Pyridazinone core with a pyrrolidine-sulfonyl group and 4-methylphenyl substituent. Key Differences: The sulfonamide group may improve metabolic stability compared to the target’s fluorophenyl and dimethylaminoethyl groups, which prioritize solubility and binding .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazinone 4-fluorophenyl, dimethylaminoethyl propanamide ~400 (estimated) Enhanced solubility (basic amine), moderate lipophilicity
SzR-105 () Quinoline Dimethylaminopropyl, hydroxyquinoline 309.79 Lower molecular weight, hydrochloride salt form
6g () Pyridazinone 4-fluorophenylpiperazinyl, antipyrine ~500 (estimated) Lipophilic antipyrine group, IR C=O at 1662 cm⁻¹
D315-1296 () Pyridazinone Pyrrolidine-sulfonyl, 4-methylphenyl ~450 (estimated) Sulfonamide enhances metabolic stability

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